Caspase-1 Inhibitor IV

Overview

Description

Caspase-1 inhibitor IV is a synthetic peptide that has been developed to inhibit the activity of caspase-1, an enzyme involved in the inflammatory response. Caspase-1 is a key component of the inflammasome, a protein complex responsible for the production of pro-inflammatory cytokines, such as interleukin-1β and interleukin-18. Inhibiting caspase-1 activity has been shown to reduce inflammation, making this compound an important tool for studying the inflammatory response and its effects on the body.

Scientific Research Applications

Role in Programmed Cell Death

Caspase-1 Inhibitor IV is crucial in the study of apoptosis, specifically in understanding the function and specificity of caspases. It provides a foundational basis for further exploring the biological roles of caspases and designing selective inhibitors for caspase-mediated diseases (Grütter, 2000).

Involvement in Autophagic Cell Death

Research shows that caspase-1 inhibition can induce autophagic cell death. This was demonstrated in a molecular pathway where caspase-8 inhibition led to autophagy, suggesting a complex interplay between apoptosis and autophagy in cell death regulation (Yu et al., 2004).

Impact on Cerebral Ischemia

Caspase-1 inhibitors have been explored for their neuroprotective effects in cerebral ischemia. Studies have shown that these inhibitors can significantly reduce brain damage induced by transient ischemia, indicating their potential in acute central nervous system (CNS) injury treatments (Ross et al., 2007).

Relation to Parkinson's Disease

In the context of Parkinson's Disease (PD), caspase-1 deficiency or inhibition has been found to alleviate dopaminergic neuronal death. This suggests a role for caspase-1 in the pathogenesis of PD and positions it as a potential therapeutic target (Qiao et al., 2017).

Caspases in Acute Renal Failure

Caspase inhibitors, including caspase-1 inhibitors, have shown efficacy in reducing renal function impairment and cellular death in acute renal failure scenarios. This highlights their role in mitigating inflammation, apoptosis, and other pathogenic mechanisms in kidney injuries (Homsi et al., 2006).

Therapeutic Interventions in Cancer

The study of caspase-1 inhibitors extends to cancer therapy, where they are evaluated for their ability to promote cancer cell survival and proliferation, potentially offering new approaches in cancer treatment (Fulda & Vučić, 2012).

Intranasal Delivery in Ischemia

The intranasal delivery of caspase-1 inhibitors has been researched for treating global cerebral ischemia. This mode of administration showed potential in reducing neuroinflammation and apoptotic neuronal damage (Zhao et al., 2017).

Evolutionary Perspectives

Research into the evolutionary strategies for the origin of caspase-1 inhibitors provides insights into their biological development and function, contributing to a deeper understanding of their role in various physiological processes (Cunha et al., 2008).

Mechanism of Action

Target of Action

Ac-YVAD-2,6-dimethylbenzoyloxymethylketone, also known as Caspase-1 Inhibitor IV, primarily targets caspase-1 and caspase-4 . Caspases are a family of cysteine-dependent proteases that play crucial roles in apoptosis (programmed cell death), proliferation, differentiation, and inflammatory response .

Mode of Action

This compound is an irreversible , cell-permeable inhibitor . It inactivates caspase-1 and caspase-4 by forming a covalent bond with the active site cysteine residue . This bond formation is mediated by a transfer of protons, involving His237 and Ser339 . The molecular moiety targeted by the inhibitor is a carbonyl group, which establishes a S (Cys285)–C (carbonyl) covalent bond .

Biochemical Pathways

The inhibition of caspase-1 and caspase-4 by this compound affects the apoptotic and inflammatory pathways . Caspase-1 is associated with the release of cytokines, and its inhibition can help alleviate excessive cytokine production .

Pharmacokinetics

, suggesting potential routes for administration and absorption. It is also known to be cell-permeable , which is crucial for its bioavailability and ability to reach intracellular targets.

Result of Action

The inhibition of caspase-1 and caspase-4 by this compound can lead to a decrease in apoptosis and inflammation . This can have various effects at the molecular and cellular levels, depending on the specific context. For example, in the context of HIV infection, treatment with this compound has been shown to limit CD4+ T cell loss and reduce viral load .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . Furthermore, the physiological environment within the body, including the presence of other molecules and the state of the target cells, can influence the compound’s action and efficacy .

Biochemical Analysis

Biochemical Properties

Ac-yvad-2,6-dimethylbenzoyloxymethylketone interacts with enzymes such as caspase-1, caspase-4, and caspase-5 . It acts as an inhibitor, preventing these enzymes from carrying out their normal functions . The nature of these interactions is competitive and irreversible .

Cellular Effects

The effects of Ac-yvad-2,6-dimethylbenzoyloxymethylketone on cells are significant. It influences cell function by inhibiting caspase-1, which plays a key role in the regulation of apoptosis . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Ac-yvad-2,6-dimethylbenzoyloxymethylketone exerts its effects by binding to caspase-1, caspase-4, and caspase-5 . This binding interaction inhibits the activity of these enzymes, preventing them from carrying out their normal functions . This can lead to changes in gene expression .

Metabolic Pathways

Ac-yvad-2,6-dimethylbenzoyloxymethylketone is involved in the caspase pathway . It interacts with enzymes such as caspase-1, caspase-4, and caspase-5

properties

IUPAC Name |

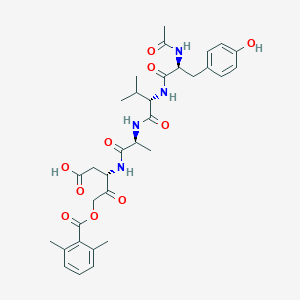

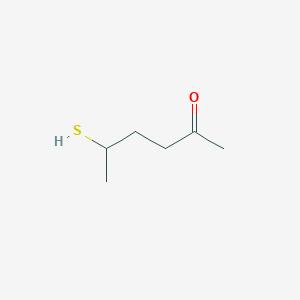

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-(2,6-dimethylbenzoyl)oxy-4-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H42N4O10/c1-17(2)29(37-31(44)25(35-21(6)38)14-22-10-12-23(39)13-11-22)32(45)34-20(5)30(43)36-24(15-27(41)42)26(40)16-47-33(46)28-18(3)8-7-9-19(28)4/h7-13,17,20,24-25,29,39H,14-16H2,1-6H3,(H,34,45)(H,35,38)(H,36,43)(H,37,44)(H,41,42)/t20-,24-,25-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOACDHZQOPEFKK-NFJAKAEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)OCC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)C(=O)OCC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B134344.png)

![Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate](/img/structure/B134374.png)